Home > Products > Screening Compounds P41165 > Bradykinin (2-9)
Bradykinin (2-9) -

Bradykinin (2-9)

Catalog Number: EVT-8201840
CAS Number:
Molecular Formula: C44H61N11O10
Molecular Weight: 904.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bradykinin is primarily produced in the body through the action of kallikreins on high molecular weight kininogen, which is predominantly synthesized in the liver. Kallikreins are serine proteases that cleave kininogen to release bradykinin and other kinins. Bradykinin (2-9) results from the enzymatic action of aminopeptidase P on bradykinin, truncating its N-terminal residue. This peptide retains significant biological activity and is classified under the broader category of bioactive peptides due to its role in mediating inflammatory responses and vascular functions .

Synthesis Analysis

The synthesis of Bradykinin (2-9) can be achieved through several methods, including solid-phase peptide synthesis and enzymatic cleavage.

Solid-Phase Peptide Synthesis:

  1. Resin Preparation: The process begins with attaching a C-terminal amino acid to a solid resin.
  2. Sequential Addition: Protected amino acids are sequentially added to the growing peptide chain through coupling reactions, typically utilizing carbodiimide chemistry for activation.
  3. Deprotection: After each coupling step, protecting groups are removed to expose reactive sites for subsequent additions.
  4. Cleavage: Once the full sequence is synthesized, the peptide is cleaved from the resin using a cleavage cocktail that typically contains trifluoroacetic acid.

Enzymatic Cleavage:
Bradykinin (2-9) can also be generated by enzymatic cleavage of bradykinin using aminopeptidase P, which selectively removes the N-terminal arginine residue from bradykinin .

Molecular Structure Analysis

Bradykinin (2-9) consists of a sequence of amino acids: Proline, Glycine, Serine, Valine, Phenylalanine, and Arginine. Its molecular formula is C₃₈H₅₁N₉O₁₄S. The structural analysis reveals that it maintains an S-shaped conformation similar to its precursor bradykinin when bound to its receptor. The molecular weight of Bradykinin (2-9) is approximately 1000 Da.

Structural Features

  • Backbone Conformation: The peptide adopts a specific three-dimensional structure that allows it to interact effectively with bradykinin receptors.
  • Functional Groups: The presence of polar and charged side chains contributes to its solubility and receptor binding affinity.
Chemical Reactions Analysis

Bradykinin (2-9) participates in various biochemical reactions:

  1. Receptor Binding: It binds to bradykinin B2 receptors, initiating signaling cascades that lead to vasodilation and increased vascular permeability.
  2. Enzymatic Degradation: It can be further degraded by peptidases such as angiotensin-converting enzyme (ACE), which hydrolyzes peptides at specific sites.
  3. Physiological Effects: The activation of B2 receptors by Bradykinin (2-9) leads to the production of nitric oxide and prostaglandins, mediating vasodilation .
Mechanism of Action

The mechanism of action for Bradykinin (2-9) primarily involves its interaction with G protein-coupled receptors (GPCRs), specifically the B2 receptor. Upon binding:

  1. Receptor Activation: The binding induces a conformational change in the receptor, activating intracellular G proteins.
  2. Signal Transduction: This activation stimulates downstream signaling pathways involving phospholipase C and protein kinase C, leading to increased intracellular calcium levels.
  3. Physiological Response: The resultant signaling cascade promotes vasodilation through endothelial nitric oxide synthesis and enhances vascular permeability .
Physical and Chemical Properties Analysis

Bradykinin (2-9) exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Sensitive to enzymatic degradation; stability can be enhanced through modifications or protective formulations.
  • Melting Point: Specific melting point data may vary based on formulation but typically falls within ranges common for peptides.

Relevant Data

  • Molecular Weight: Approximately 1000 Da.
  • pH Stability Range: Generally stable at physiological pH but may degrade under extreme conditions.
Applications

Bradykinin (2-9) has several scientific applications:

  1. Pharmacological Research: Used in studies investigating cardiovascular diseases and inflammatory conditions due to its vasodilatory effects.
  2. Drug Development: Serves as a lead compound for developing therapeutics targeting bradykinin receptors in conditions like hypertension or pain management.
  3. Biochemical Assays: Employed in bioassays for evaluating receptor activity and pharmacodynamics related to kinins .
Introduction to Bradykinin (2-9) in Physiological and Pathological Systems

Role of Bradykinin (2-9) in the Kallikrein-Kinin System (KKS)

Within the kallikrein-kinin system, bradykinin (2-9) functions as both a metabolic byproduct and a functionally active ligand. Its generation occurs primarily through the enzymatic action of aminopeptidase P (APP) or other endopeptidases, which cleave the Arg¹-Pro² bond of full-length bradykinin. This cleavage represents a pivotal step in kinin catabolism, transitioning signaling from B₂ receptors (constitutively expressed) toward B₁ receptors (induced during tissue injury or inflammation). The KKS cascade initiates with the liberation of bradykinin from high-molecular-weight kininogen (HMWK) by plasma kallikrein or kallidin (Lys-bradykinin) from low-molecular-weight kininogen (LMWK) by tissue kallikrein [7]. Bradykinin (2-9) subsequently emerges as a primary metabolite through the action of several enzymes:

Table 1: Enzymatic Cleavage of Bradykinin Leading to Bradykinin (2-9) Formation

EnzymePrimary Action on BradykininProductTissue Distribution
Aminopeptidase P (APP)Cleaves N-terminal Arg¹-Pro² bondBradykinin (2-9)Vascular endothelium, kidney
Angiotensin-Converting Enzyme (ACE)Cleaves C-terminal Phe⁸-Arg⁹ bondInactive fragmentsLung endothelium, kidney, plasma
Neutral Endopeptidase (NEP)Cleaves internal Gly⁴-Phe⁵ bondInactive fragmentsKidney, lung, brain
Carboxypeptidase N (CPN)Cleaves C-terminal Arg⁹Des-Arg⁹-BradykininPlasma

Bradykinin (2-9) exhibits reduced affinity for the B₂ receptor but demonstrates significant binding potency for the inducible B₁ receptor subtype, particularly following its conversion to Des-Arg⁹-bradykinin (2-9) by carboxypeptidases. This shift in receptor preference amplifies pro-inflammatory pathways during chronic tissue injury, as B₁ receptor expression is upregulated by cytokines (IL-1β, TNF-α) and oxidative stress [7] [9]. Functionally, bradykinin (2-9) contributes to sustained inflammatory responses, including prolonged increases in vascular permeability, leukocyte recruitment, and potentiation of cytokine release (e.g., IL-6, IL-8) compared to the transient effects mediated by intact bradykinin via B₂ receptors. Its accumulation has been documented in bronchoalveolar lavage fluid during respiratory inflammation and in plasma during septic shock, highlighting its pathological significance [7].

Evolutionary Conservation and Functional Significance of Bradykinin Fragments

The kallikrein-kinin system exhibits remarkable evolutionary conservation, with bradykinin-like peptides identified in invertebrates lacking closed circulatory systems, suggesting functions beyond vascular regulation. Homologous peptides sharing the core Pro-Pro-Gly-Phe-Ser-Pro sequence (corresponding to bradykinin (2-9)'s Pro²-Pro³-Gly⁴-Phe⁵-Ser⁶-Pro⁷) are present in amphibians (phyllokinin), teleost fish (tachykinin-like peptides), and even insects (drosokinin). This structural conservation implies fundamental physiological roles for these fragments in nociception, electrolyte balance, and innate immunity that predate mammalian evolution [4] [7].

The enzymatic machinery processing kinins, particularly ACE-like metalloproteases, is phylogenetically ancient. Mammalian ACE shares catalytic domains and zinc-binding motifs (HEXXH) with invertebrate homologs like Drosophila AnCE (Dm-ACE) and Caenorhabditis elegans ACN-1. These enzymes efficiently cleave bradykinin and its fragments, including bradykinin (2-9), indicating conserved substrate recognition spanning hundreds of millions of years [4]. The persistence of truncated bradykinin fragments across species underscores their functional significance:

Table 2: Evolutionary Conservation of Bradykinin Fragments

Species/GroupBradykinin-like PeptideSequence Similarity to Bradykinin (2-9)Postulated Functions
MammalsBradykinin (2-9)Identical (Pro²-Pro³-Gly⁴-Phe⁵-Ser⁶-Pro⁷)B₁ receptor agonism, inflammation
Amphibians (Phyllomedusa)PhyllokininRPPGFSPFR·Y·IVasodilation, nociception
Teleost Fish (Trout)Tachykinin-like peptideRPPSPFROsmoregulation, gut motility
Insects (Drosophila)DrosokininRPSPFRAntimicrobial defense, feeding behavior
Mollusks (Octopus)CephalokininRPSPFRNeuronal signaling

The functional importance of peptide fragments is further evidenced by transgenic models. Mice lacking functional B₁ receptors (activated by Des-Arg metabolites of bradykinin (2-9)) exhibit impaired responses to chronic inflammation and persistent pain, while B₂ receptor knockouts show defects in acute vascular permeability and blood pressure regulation [7]. This suggests that the evolutionary pressure to maintain kinin fragment signaling, particularly through B₁ receptors, relates to their roles in adaptive responses to tissue injury and infection—functions crucial for survival across diverse organisms. The conservation of cleavage sites enabling generation of fragments like bradykinin (2-9) highlights its role as an evolutionarily selected modulator of inflammatory and nociceptive pathways [4] [7].

Comparative Analysis of Bradykinin (2-9) and Full-Length Bradykinin in Signaling Cascades

Bradykinin (2-9) demonstrates distinct receptor binding profiles and downstream signaling effects compared to full-length bradykinin (1-9). While intact bradykinin is a high-affinity, full agonist for the constitutively expressed B₂ receptor (B₂R), bradykinin (2-9) acts as a weak partial agonist or functional antagonist at this receptor. Crucially, it serves as a metabolic precursor for Des-Arg⁹-bradykinin (2-9), a potent agonist for the inducible B₁ receptor (B₁R) [7] [8] [9].

Receptor Binding & Selectivity:Full-length bradykinin binds B₂R with nanomolar affinity (pIC₅₀ ~9.3) primarily through interactions involving its N-terminal Arg¹ (salt bridge with B₂R's Glu⁵⁰³) and C-terminal Arg⁹ (interaction with B₂R's Tyr³¹⁶). Truncation to bradykinin (2-9) disrupts the N-terminal interaction, reducing B₂R affinity by >100-fold (pIC₅₀ ~5.1–7.0). However, subsequent removal of its C-terminal Arg⁹ by carboxypeptidases generates Des-Arg⁹-bradykinin (2-9) (RPPGFSPF), which gains high affinity for B₁R (pIC₅₀ ~7.8) through interactions involving its exposed Pro⁷-Phe⁸ motif and the B₁R's extracellular loops [8] [9].

Downstream Signaling Pathways:Activation of B₂R by bradykinin (1-9) triggers robust Gαq/₁₁ coupling, leading to:

  • PLCβ activation → IP₃-mediated Ca²⁺ release + DAG → PKC activation
  • MAPK (ERK1/2, p38) phosphorylation
  • Rapid eNOS activation → NO production → vasodilation
  • Cyclooxygenase-2 (COX-2) induction → Prostaglandin E₂ (PGE₂) releaseThis signaling is transient (<5 minutes) due to rapid receptor internalization and lysosomal degradation [5] [9].

In contrast, signaling via B₁R (by Des-Arg⁹-bradykinin (2-9)) involves:

  • Sustained Gαi/o and Gαq coupling → prolonged ERK1/2 and JNK activation
  • NF-κB transcriptional upregulation → enhanced expression of cytokines (IL-1β, IL-6, IL-8), adhesion molecules (ICAM-1, VCAM-1), and B₁R itself (positive feedback)
  • Delayed but persistent NO production via iNOS induction
  • Minimal receptor internalization → prolonged cell surface signalingThis results in chronic inflammatory responses, hyperalgesia, and tissue remodeling [7] [9].

Table 3: Comparative Signaling Attributes of Bradykinin (1-9) vs. Bradykinin (2-9)/Des-Arg⁹-Bradykinin (2-9)

AttributeBradykinin (1-9) → B₂R ActivationBradykinin (2-9) → B₁R Activation (via Des-Arg⁹ Metabolite)
Receptor CouplingGαq/₁₁ (primary), Gαi, Gα₁₂/₁₃Gαi/o, Gαq (sustained)
Calcium MobilizationRapid, high-amplitude peakSlower, prolonged plateau
MAPK ActivationTransient ERK1/2, p38Sustained ERK1/2, JNK
Transcriptional EffectsModerate AP-1 activationStrong NF-κB activation → cytokines, chemokines, B₁R upregulation
Receptor TraffickingRapid β-arrestin-dependent internalizationMinimal internalization → persistent signaling
Vascular EffectsAcute vasodilation, transient permeabilityChronic hyperpermeability, leukocyte adhesion
Pain SignalingAcute hyperalgesia via TRPV1 sensitizationChronic mechanical allodynia

Pathophysiological Implications:The divergent signaling cascades translate to distinct roles in disease:

  • Cardiovascular System: While bradykinin (1-9) via B₂R provides acute vasodilation and cardioprotection during ischemia/reperfusion, excessive Des-Arg⁹-bradykinin (2-9) generation promotes B₁R-mediated endothelial dysfunction, vascular leakage, and hypertensive organ damage in chronic inflammation [7] [9].
  • Respiratory System: In COVID-19, impaired ACE2 function reduces full bradykinin degradation while promoting accumulation of metabolites like bradykinin (2-9) and Des-Arg⁹-bradykinin (2-9). This shifts signaling toward B₁R, exacerbating pulmonary vascular leakage, cytokine storm (IL-6, IL-8), and hypoxemia [7].
  • Cancer: B₁R activation by Des-Arg⁹-bradykinin (2-9) promotes tumor angiogenesis, cell migration (via MMP-9 induction), and invasion in gastric, lung, and prostate cancers, contrasting with B₂R's ambiguous (often tumor-suppressive) roles [9] [10].
  • Neuronal Function: B₁R signaling induces sustained sensitization of sensory neurons and spinal glial activation, contributing to chronic pain states (e.g., neuropathic pain, fibromyalgia), unlike B₂R's role in acute nociception [7].

Thus, bradykinin (2-9) and its metabolite Des-Arg⁹-bradykinin (2-9) represent critical nodes redirecting kinin signaling from transient homeostatic regulation toward chronic inflammation and tissue remodeling, underscoring their significance as therapeutic targets [7] [9].

Properties

Product Name

Bradykinin (2-9)

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-3-phenyl-2-[[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoic acid

Molecular Formula

C44H61N11O10

Molecular Weight

904.0 g/mol

InChI

InChI=1S/C44H61N11O10/c45-44(46)48-20-8-16-30(43(64)65)51-38(59)32(24-28-13-5-2-6-14-28)52-40(61)35-18-10-22-55(35)42(63)33(26-56)53-37(58)31(23-27-11-3-1-4-12-27)50-36(57)25-49-39(60)34-17-9-21-54(34)41(62)29-15-7-19-47-29/h1-6,11-14,29-35,47,56H,7-10,15-26H2,(H,49,60)(H,50,57)(H,51,59)(H,52,61)(H,53,58)(H,64,65)(H4,45,46,48)/t29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

ZZHVXIPXTCBVBE-POFDKVPJSA-N

SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.